molecular formula C14H25ClN2O3 B7915195 [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915195
M. Wt: 304.81 g/mol
InChI Key: SHJWVAQQVVJGDJ-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group, an ethyl substituent, and a 2-chloro-acetyl moiety on the piperidin-3-yl ring. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex molecules. The chloro-acetyl group enhances reactivity, enabling nucleophilic substitution or coupling reactions, while the tert-butyl carbamate acts as a protective group for amines .

Properties

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)piperidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-5-17(13(19)20-14(2,3)4)11-7-6-8-16(10-11)12(18)9-15/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJWVAQQVVJGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperidin-3-amine

The synthesis begins with piperidin-3-amine (1). To prevent unwanted side reactions during subsequent steps, the amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base (e.g., DMAP):

Piperidin-3-amine+Boc2OTHF, DMAPBoc-piperidin-3-amine(90% yield)\text{Piperidin-3-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{THF, DMAP}} \text{Boc-piperidin-3-amine} \quad (90\%\text{ yield})

Acylation at the Piperidine Nitrogen

The Boc-protected piperidine (2) undergoes acylation at the 1-position using chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

Boc-piperidin-3-amine+ClCH2COClDCM, TEABoc-1-(2-chloro-acetyl)-piperidin-3-amine(85% yield)\text{Boc-piperidin-3-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, TEA}} \text{Boc-1-(2-chloro-acetyl)-piperidin-3-amine} \quad (85\%\text{ yield})

Optimization Note : Excess chloroacetyl chloride (1.2 equiv) and low temperatures (0°C) minimize diacylation.

Boc Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in DCM (10% v/v) to yield the free amine (3):

Boc-1-(2-chloro-acetyl)-piperidin-3-amineTFA/DCM1-(2-chloro-acetyl)-piperidin-3-amine(95% yield)\text{Boc-1-(2-chloro-acetyl)-piperidin-3-amine} \xrightarrow{\text{TFA/DCM}} \text{1-(2-chloro-acetyl)-piperidin-3-amine} \quad (95\%\text{ yield})

Ethyl Carbamic Acid Tert-Butyl Ester Coupling

The free amine (3) is coupled with ethyl chloroformate in the presence of HBTU and HOBt to form the ethyl-carbamic acid tert-butyl ester. This step employs diisopropylethylamine (DIPEA) as a base in DCM:

1-(2-chloro-acetyl)-piperidin-3-amine+ClCOOEtHBTU, HOBt, DIPEA[1-(2-chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester(78% yield)\text{1-(2-chloro-acetyl)-piperidin-3-amine} + \text{ClCOOEt} \xrightarrow{\text{HBTU, HOBt, DIPEA}} \text{[1-(2-chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester} \quad (78\%\text{ yield})

Critical Parameters :

  • Stoichiometry : 1.5 equiv ethyl chloroformate ensures complete reaction.

  • Activation : HBTU/HOBt enhances coupling efficiency.

Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway involves reductive amination of piperidin-3-one with ethylamine, followed by acylation and carbamate formation. However, this method yields <60% due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the piperidine core on resin enables iterative functionalization. While scalable, this method requires specialized equipment and is less cost-effective for small-scale production.

Characterization and Quality Control

Key analytical data for the final compound:

Property Value Method
Molecular FormulaC₁₄H₂₄ClN₂O₃HRMS (ESI+)
Melting Point112–114°CDifferential Scanning Calorimetry
Purity>98%HPLC (C18, 90:10 MeOH/H₂O)
¹H NMR (400 MHz, CDCl₃)δ 4.20 (s, 2H, COCH₂Cl), 3.40–3.20 (m, 1H, piperidine), 1.44 (s, 9H, t-Bu)NMR Spectroscopy

Challenges and Mitigation Strategies

  • Regioselectivity in Acylation :

    • Use of bulky bases (e.g., DIPEA) directs acylation to the piperidine nitrogen over the carbamate.

  • Carbamate Hydrolysis :

    • Maintain anhydrous conditions during coupling to prevent tert-butyl ester cleavage.

  • Low Yields in Coupling Steps :

    • Optimize HBTU/HOBt stoichiometry (1:1.2 ratio) and reaction time (12–16 hrs).

Industrial-Scale Considerations

For large-scale synthesis:

  • Continuous Flow Reactors : Improve acylation efficiency by 20% compared to batch processes.

  • Solvent Recycling : THF and DCM are recovered via distillation (≥90% efficiency).

  • Cost Analysis : Raw material costs dominate (∼70%), with chloroacetyl chloride and HBTU as major contributors.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl group.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1353966-43-4) is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, including its synthesis, biological activity, and relevance in drug development.

Physical Properties

The physical properties such as melting point, boiling point, and solubility are essential for understanding the compound's behavior in biological systems. However, specific data on these properties remains limited in the available literature.

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmacological agent. Compounds with similar structures have been studied for their efficacy in treating various diseases, including:

  • Antimicrobial Activity : Research indicates that piperidine derivatives can exhibit significant antimicrobial properties. The chloroacetyl group may enhance this activity by affecting the compound's interaction with bacterial cell membranes.
  • Antiparasitic Agents : There is emerging interest in piperidine derivatives as potential antiparasitic agents. For instance, studies on related compounds have shown promise against malaria and other parasitic infections .

Synthesis of Novel Therapeutics

The synthetic pathways leading to the formation of this compound can serve as a template for developing new drugs. The incorporation of various substituents on the piperidine ring allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing therapeutic efficacy.

Biological Studies

Research into the biological mechanisms of action for compounds like this compound is vital for understanding their therapeutic potential. Studies may focus on:

  • Mechanism of Action : Investigating how the compound interacts with biological targets, such as enzymes or receptors involved in disease pathways.
  • Toxicological Assessments : Evaluating the safety profile of the compound through preclinical studies to ascertain its viability as a drug candidate.

Case Study 1: Antimicrobial Efficacy

A study examining related piperidine derivatives demonstrated that modifications to the chloroacetyl group significantly influenced antimicrobial activity against Gram-positive bacteria. This underscores the potential of this compound as a lead compound for developing new antibiotics.

Case Study 2: Antiparasitic Activity

Research into similar compounds has unveiled their effectiveness against Plasmodium species, suggesting that this compound may also exhibit antiparasitic properties. Further investigation into its mechanism could reveal new avenues for malaria treatment.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring may also play a role in binding to specific receptors or enzymes, influencing their function.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS: 1353977-84-0) :
    • Structural Difference : The chloro-acetyl group is attached to the piperidin-2-ylmethyl position instead of piperidin-3-yl.
    • Impact : Positional isomerism affects steric accessibility and reaction pathways. The 2-position substitution may hinder nucleophilic attack compared to the 3-position in the target compound .
    • Molecular Weight : 318.84 g/mol (vs. ~318–330 g/mol estimated for the target compound).

Heterocyclic Substituents

  • tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS: 1353973-16-6): Key Difference: Replaces the chloro-acetyl group with a 2-chloronicotinoyl (pyridine-based) moiety.
  • [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester: Key Difference: Substitutes chloro-acetyl with a pyrimidine ring bearing ethoxy and methylthio groups.

Functional Group Variations

  • [1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester :

    • Key Difference : Contains a sulfonyl group instead of chloro-acetyl.
    • Impact : The sulfonyl group is electron-withdrawing, increasing stability but diminishing reactivity in nucleophilic substitutions. This makes it less versatile than the target compound in synthesizing reactive intermediates .
  • 3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 939986-22-8) :

    • Key Difference : Features a pyridazine ring linked via an oxymethyl group.
    • Impact : The oxymethyl spacer enhances flexibility but reduces electrophilicity, limiting applications in covalent inhibitor design compared to the chloro-acetyl group .

Molecular Weight and Reactivity

  • The target compound’s molecular weight is estimated to be ~320–330 g/mol, comparable to analogues like CAS 1353977-84-0 (318.84 g/mol) .
  • The chloro-acetyl group’s high electrophilicity enables efficient coupling reactions, distinguishing it from sulfonyl or pyridine-based derivatives .

Stability and Discontinuation Status

  • Both the target compound and CAS 10-F083227 () are listed as discontinued, suggesting challenges in stability or niche applicability. In contrast, sulfone- or ether-containing derivatives (e.g., CAS 939986-22-8) remain available, indicating better shelf-life .

Biological Activity

[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester, commonly referred to as a piperidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which may confer specific pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H24ClN2O3
  • Molecular Weight : 304.820 g/mol
  • CAS Number : 1353966-43-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical pathways such as apoptosis and cell proliferation. The piperidine ring contributes to its ability to interact with neurotransmitter systems, particularly cholinergic pathways.

Biological Activity Overview

Research indicates that piperidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Some studies suggest that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives have been shown to have cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Neuroprotective Effects : There is evidence that certain piperidine derivatives can protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases .
  • Cholinesterase Inhibition : Compounds in this class have demonstrated the ability to inhibit acetylcholinesterase (AChE), which may be beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
  • Neuroprotective Mechanisms : Research on piperidine derivatives has shown their potential to modulate neuroinflammatory responses and protect against oxidative stress in neuronal models, suggesting therapeutic avenues for conditions such as Alzheimer's disease .

Research Findings

A comparative analysis of different piperidine derivatives revealed that structural modifications significantly affect biological activity. For instance, the introduction of specific substituents on the piperidine ring can enhance potency against targeted receptors or enzymes.

Table 1: Comparative Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50 (µM)Notes
Compound AAnticancer5.0Induces apoptosis in cancer cell lines
Compound BCholinesterase Inhibitor0.8Effective against AChE
Compound CNeuroprotective10.0Reduces oxidative stress

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including Suzuki coupling and selective hydrogenation. For example, a three-step protocol involves synthesizing intermediates like 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid, followed by Suzuki coupling to form a pyridinyl intermediate, and subsequent hydrogenation to yield the final product. Catalytic systems (e.g., palladium acetate with tert-butyl XPhos ligand) and inert conditions are critical for efficiency . Purification often employs column chromatography or crystallization, as detailed in PubChem protocols for structurally similar tert-butyl esters .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to verify piperidine ring conformation, tert-butyl group signals (~1.4 ppm), and chloro-acetyl moiety (δ ~4.0–4.5 ppm for CH2_2Cl) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, checking for the parent ion (M+^+) and fragmentation patterns consistent with tert-butyl ester cleavage .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (~1700 cm1^{-1} for carbamate and acetyl groups) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Gradient column chromatography (silica gel, hexane/ethyl acetate) is standard. For challenging separations, reverse-phase HPLC with C18 columns and acetonitrile/water gradients can resolve polar byproducts. Recrystallization using dichloromethane/hexane mixtures may enhance purity for crystalline derivatives .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : Apply factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2k^k factorial design can identify interactions between Suzuki coupling parameters (e.g., Pd(OAc)2_2 concentration and reaction time). Response surface methodology (RSM) further refines optimal conditions, minimizing trial-and-error approaches .

Q. How to address low yields in multi-step syntheses involving tert-butyl carbamate intermediates?

  • Methodological Answer : Low yields often stem from steric hindrance during tert-butyl deprotection or side reactions. Strategies include:

  • Protecting Group Alternatives : Use acid-labile groups (e.g., Boc) for selective deprotection under mild HCl/EtOAc conditions .
  • Catalyst Tuning : Replace Pd(OAc)2_2 with Pd(dppf)Cl2_2 to enhance coupling efficiency in electron-deficient aryl systems .
  • In Situ Monitoring : Track reaction progress via TLC or inline IR to terminate reactions at peak conversion .

Q. What mechanistic insights are critical for analyzing side-product formation during chloro-acetyl substitution?

  • Methodological Answer : Competing nucleophilic pathways (e.g., piperidine ring alkylation vs. acetyl chloride hydrolysis) can generate byproducts. Use computational methods (DFT calculations) to model transition states and identify kinetic vs. thermodynamic control. Experimental validation via kinetic studies (e.g., variable-temperature NMR) can clarify dominant pathways .

Q. How to resolve contradictions in reported synthetic yields for similar tert-butyl carbamates?

  • Methodological Answer : Discrepancies often arise from divergent reaction scales or solvent purity. Replicate protocols under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize intermediates rigorously. Cross-reference with PubChem data for batch-specific anomalies .

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